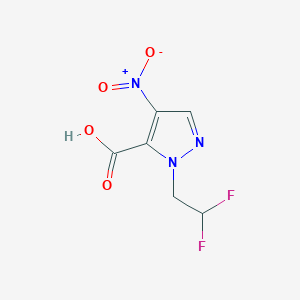

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(6(12)13)3(1-9-10)11(14)15/h1,4H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGFZMDFINFRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the nitro and carboxylic acid groups. The difluoroethyl group can be introduced using electrophilic difluoromethylation reagents.

For example, the synthesis may begin with the reaction of hydrazine with a β-diketone to form the pyrazole ring. Subsequent nitration introduces the nitro group, and carboxylation adds the carboxylic acid group. Finally, the difluoroethyl group can be introduced using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Amino derivatives: From the reduction of the nitro group.

Alcohol derivatives: From the reduction of the carboxylic acid group.

Substituted pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

N1 Substituents

- 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid: The difluoroethyl group enhances metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl or ethoxyethyl) due to reduced susceptibility to oxidative cleavage .

- 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The ethyl group at N1 lacks fluorine, making it more lipophilic but less stable in vivo.

C4 Substituents

- Nitro vs. Amino Groups: The nitro group in the target compound confers strong electron-withdrawing effects, favoring electrophilic substitution reactions. In contrast, 4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide () has a reducible amino group, enabling participation in hydrogen bonding but requiring protective handling to prevent oxidation .

C5 Substituents

- Carboxylic Acid vs. Sulfonyl Chloride : Compared to 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (), the carboxylic acid group in the target compound offers better water solubility and versatility in salt formation or ester prodrug strategies .

Physicochemical Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- Fluorine-containing substituents (e.g., difluoroethyl, trifluoromethyl) reduce LogP compared to aromatic groups (e.g., phenyl), balancing hydrophobicity and metabolic stability .

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid (CAS Number: 1795275-24-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C6H5F2N3O4

- Molecular Weight : 221.12 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been studied for various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group and the difluoroethyl moiety contributes to the compound's unique properties.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. For instance, compounds with similar structures to this compound have demonstrated significant COX inhibition in vitro.

2. Antimicrobial Activity

Studies indicate that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anticancer Activity

The anticancer potential of pyrazole compounds has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the effectiveness of related compounds in targeting different cancer cell lines.

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms and efficacy.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves three stages:

Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core. For fluorinated analogs, 2,2-difluoroethylamine or its precursors are introduced during this step .

Nitration : Introducing the nitro group at the 4-position using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Hydrolysis : Converting the ester to a carboxylic acid using NaOH or LiOH in aqueous THF/MeOH (60–80°C, 4–6 hours) .

Q. Table 1: Reaction Conditions for Analogous Pyrazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C, 12h | 75–85 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 60–70 | |

| Hydrolysis | 2M NaOH, THF/MeOH (1:1), 70°C, 6h | 85–90 |

Q. How is the purity and structural identity of the compound validated?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at δ 8.5–9.0 ppm for aromatic protons) .

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What biological assays are suitable for initial bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinases (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can low yields during 2,2-difluoroethyl group introduction be addressed?

- Methodological Answer :

- Coupling Reagents : Use Oxyma/DIC in DCM to enhance electrophilicity of the fluorinated precursor .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to avoid side reactions .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What computational methods predict the reactivity of the nitro group in this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model nitro group electron-withdrawing effects and charge distribution .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Control Experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS to detect degradation .

- Batch Reproducibility : Verify synthesis consistency via ¹H NMR and elemental analysis .

- Assay Standardization : Use reference inhibitors (e.g., aspirin for COX-2) to normalize activity measurements .

Q. What strategies mitigate decomposition under acidic/basic conditions?

- Methodological Answer :

- Buffered Formulations : Prepare stock solutions in phosphate buffer (pH 6.8) to minimize hydrolysis .

- Degradation Analysis : Identify by-products (e.g., decarboxylated derivatives) via LC-MS and adjust storage conditions (4°C, inert atmosphere) .

Q. How does the 2,2-difluoroethyl group influence physicochemical properties?

- Methodological Answer :

- LogP Measurement : Shake-flask method reveals increased lipophilicity (LogP ~1.8) compared to non-fluorinated analogs .

- Metabolic Stability : Assess via liver microsome assays (e.g., half-life >2 hours in human microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.